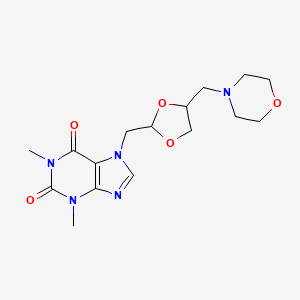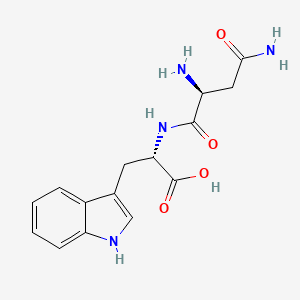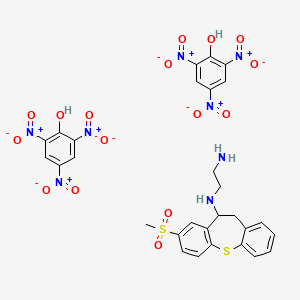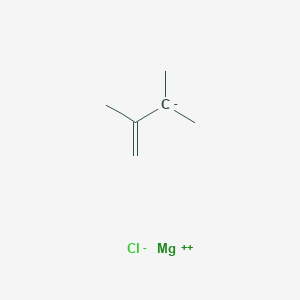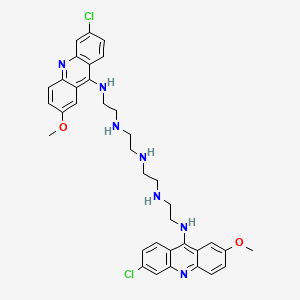
N-(2-((6-Chloro-2-methoxy-9-acridinyl)amino)ethyl)-N'-(2-((2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)amino)ethyl)-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-((6-Chloro-2-methoxy-9-acridinyl)amino)ethyl)-N’-(2-((2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)amino)ethyl)-1,2-ethanediamine” is a complex organic compound that features multiple acridine moieties. Acridine derivatives are known for their applications in medicinal chemistry, particularly as antitumor agents due to their ability to intercalate DNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-((6-Chloro-2-methoxy-9-acridinyl)amino)ethyl)-N’-(2-((2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)amino)ethyl)-1,2-ethanediamine” typically involves multi-step organic synthesis. The process may include:
Formation of Acridine Derivatives: Starting with the chlorination and methoxylation of acridine.
Amine Functionalization: Introduction of aminoethyl groups through nucleophilic substitution reactions.
Coupling Reactions: Linking the acridine derivatives via ethylenediamine under controlled conditions.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloro groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products depend on the specific reactions but may include various substituted acridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Biology
DNA Intercalation: Acridine derivatives are known to intercalate DNA, making them useful in studying DNA structure and function.
Medicine
Antitumor Agents: Potential use in cancer therapy due to their ability to disrupt DNA replication.
Industry
Dyes and Pigments: Acridine compounds are used in the production of dyes and pigments.
Mecanismo De Acción
The compound exerts its effects primarily through DNA intercalation. This involves inserting itself between the base pairs of DNA, disrupting the helical structure and inhibiting replication and transcription. The molecular targets include DNA and associated enzymes involved in replication.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known dye and DNA intercalator.
Proflavine: Another acridine derivative with antibacterial properties.
Uniqueness
The unique structure of “N-(2-((6-Chloro-2-methoxy-9-acridinyl)amino)ethyl)-N’-(2-((2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)amino)ethyl)-1,2-ethanediamine” with multiple acridine moieties linked by ethylenediamine may provide enhanced intercalation properties and potential for higher efficacy in its applications.
Propiedades
Número CAS |
79458-73-4 |
|---|---|
Fórmula molecular |
C36H39Cl2N7O2 |
Peso molecular |
672.6 g/mol |
Nombre IUPAC |
N'-[2-[(6-chloro-2-methoxyacridin-9-yl)amino]ethyl]-N-[2-[2-[(6-chloro-2-methoxyacridin-9-yl)amino]ethylamino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C36H39Cl2N7O2/c1-46-25-5-9-31-29(21-25)35(27-7-3-23(37)19-33(27)44-31)42-17-15-40-13-11-39-12-14-41-16-18-43-36-28-8-4-24(38)20-34(28)45-32-10-6-26(47-2)22-30(32)36/h3-10,19-22,39-41H,11-18H2,1-2H3,(H,42,44)(H,43,45) |
Clave InChI |
ARCXAAKRTGYCKA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCNCCNCCNCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(Dodecylamino)methyl]phenol](/img/structure/B14436988.png)
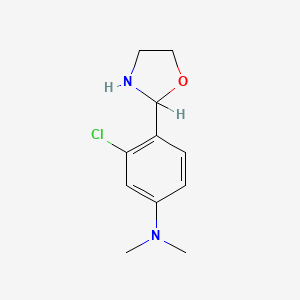
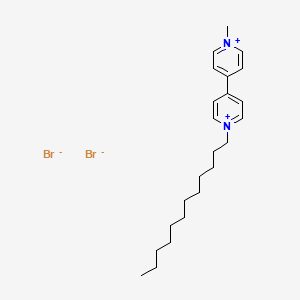
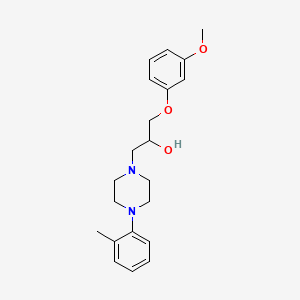
![Dipropyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14437019.png)
![[(4-tert-Butyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14437030.png)
